Emission Wavelength Red-Shift of BSD Derivatives vs. BTD and BOD Counterparts
BSD-based fluorescent probes consistently exhibit red-shifted emission relative to their sulfur and oxygen analogs. For a representative fluorogenic BSD derivative (SBSeD-F), the maximum emission wavelength was recorded at 542 nm, which is red-shifted by 25 nm compared to the BTD analog (SBThD-F, 517 nm) and by 28 nm versus the BOD analog (SBD-F, 514 nm) [1]. A second BSD probe (DAABSeD-F) showed excitation and emission wavelengths red-shifted by approximately 30–40 nm relative to its BOD counterpart DAABD-Cl [1]. This red-shift is attributed to the heavy-atom effect of selenium, which modifies electronic transition energies and enhances intersystem crossing [1].
| Evidence Dimension | Fluorescence emission wavelength red-shift (BSD vs. BTD vs. BOD) |
|---|---|
| Target Compound Data | BSD probe SBSeD-F: λ_em = 542 nm |
| Comparator Or Baseline | BTD probe SBThD-F: λ_em = 517 nm; BOD probe SBD-F: λ_em = 514 nm |
| Quantified Difference | Δλ = +25 nm (BSD vs. BTD); Δλ = +28 nm (BSD vs. BOD) |
| Conditions | Fluorogenic probes in solution; specific solvents not detailed in the review |
Why This Matters
The 25–40 nm red-shift moves emission into a more tissue-penetrant spectral window, directly improving signal-to-background ratios in cellular imaging applications relative to S- or O-containing probes.
- [1] Neto, B.A.D.; Spencer, J.; Lapis, A.A.M. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chem. Asian J. 2025, e00004. Pages discussing SBSeD-F (542 nm), SBThD-F (517 nm), SBD-F (514 nm), and DAABSeD-F vs. DAABD-Cl (30–40 nm red-shift). View Source
